Dhex-ala-insulin
Description
Dhex-ala-insulin is a synthetic insulin analog characterized by a structural modification at the alanine residue of the insulin molecule, where a D-hexose moiety is covalently attached. This modification aims to enhance pharmacological properties such as stability, bioavailability, and aggregation resistance while preserving insulin’s core biological activity. Insulin analogs like this compound are engineered to address limitations of human insulin, including variable absorption rates and propensity for fibrillation under stress conditions (e.g., temperature, agitation) .
Properties
CAS No. |
51798-58-4 |
|---|---|
Molecular Formula |
C221H334N58O68S6 |
Molecular Weight |
5084 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C221H334N58O68S6/c1-28-111(23)176(273-165(293)85-222)217(342)277-175(110(21)22)213(338)249-134(60-67-171(302)303)187(312)244-131(56-63-161(226)289)191(316)268-156-96-351-352-97-157-209(334)265-151(91-281)206(331)255-137(71-103(7)8)194(319)256-141(76-118-42-48-123(284)49-43-118)196(321)245-129(54-61-159(224)287)188(313)251-136(70-102(5)6)192(317)247-133(59-66-170(300)301)190(315)261-146(82-162(227)290)202(327)258-143(78-120-46-52-125(286)53-47-120)198(323)269-155(208(333)264-149(220(346)347)84-164(229)292)95-350-349-94-154(183(308)235-88-166(294)241-128(57-64-168(296)297)186(311)243-127(41-36-68-234-221(230)231)184(309)239-114(26)180(305)263-148(219(344)345)79-117-39-34-31-35-40-117)271-215(340)174(109(19)20)276-203(328)139(73-105(11)12)253-197(322)142(77-119-44-50-124(285)51-45-119)257-193(318)135(69-101(3)4)250-179(304)113(25)240-185(310)132(58-65-169(298)299)248-212(337)173(108(17)18)275-204(329)140(74-106(13)14)254-200(325)145(81-122-87-233-100-238-122)260-205(330)150(90-280)242-167(295)89-236-182(307)153(93-348-353-98-158(270-210(156)335)211(336)279-178(115(27)283)218(343)266-152(92-282)207(332)278-177(112(24)29-2)216(341)272-157)267-195(320)138(72-104(9)10)252-199(324)144(80-121-86-232-99-237-121)259-189(314)130(55-62-160(225)288)246-201(326)147(83-163(228)291)262-214(339)172(107(15)16)274-181(306)126(223)75-116-37-32-30-33-38-116/h30-35,37-40,42-53,86-87,99-115,126-158,172-178,280-286H,28-29,36,41,54-85,88-98,222-223H2,1-27H3,(H2,224,287)(H2,225,288)(H2,226,289)(H2,227,290)(H2,228,291)(H2,229,292)(H,232,237)(H,233,238)(H,235,308)(H,236,307)(H,239,309)(H,240,310)(H,241,294)(H,242,295)(H,243,311)(H,244,312)(H,245,321)(H,246,326)(H,247,317)(H,248,337)(H,249,338)(H,250,304)(H,251,313)(H,252,324)(H,253,322)(H,254,325)(H,255,331)(H,256,319)(H,257,318)(H,258,327)(H,259,314)(H,260,330)(H,261,315)(H,262,339)(H,263,305)(H,264,333)(H,265,334)(H,266,343)(H,267,320)(H,268,316)(H,269,323)(H,270,335)(H,271,340)(H,272,341)(H,273,293)(H,274,306)(H,275,329)(H,276,328)(H,277,342)(H,278,332)(H,279,336)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,344,345)(H,346,347)(H4,230,231,234)/t111-,112-,113-,114-,115+,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,172-,173-,174-,175-,176-,177-,178-/m0/s1 |
InChI Key |
IUXFSPRHDYDGQY-DFJUFZPLSA-N |
SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(C)C)CC(C)C)CC6=CC=C(C=C6)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC7=CN=CN7)CO)NC(=O)C(CC(C)C)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC9=CC=CC=C9)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)C(C)C)CC(C)C)CC6=CC=C(C=C6)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC7=CN=CN7)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC9=CC=CC=C9)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(C)C)CC(C)C)CC6=CC=C(C=C6)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC7=CN=CN7)CO)NC(=O)C(CC(C)C)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC9=CC=CC=C9)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN |
Synonyms |
des(hexapeptide)(B25-30)-Ala(B23)-insulin, D-Ala(B23)-isomer des(hexapeptide)(B25-30)-B23-alanine-insulin deshexapeptide(B25-30)-Ala(B23)-insulin dhex-Ala-insulin insulin, des(hexapeptide)(B25-30)-Ala(B23)- insulin, des(hexapeptide)(B25-30)-alanine(B23)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications
Dhex-ala-insulin’s hexose modification distinguishes it from other analogs:
- Human insulin : Unmodified, with two polypeptide chains (A and B) linked by disulfide bonds.
- Insulin lispro: B28 proline and B29 lysine swapped to accelerate dissociation into monomers .
- Insulin glargine : C-terminal B-chain arginine additions and glycine substitution at A21 to prolong action .
Table 1: Structural Comparison of Insulin Analogs
| Compound | Modification Site | Functional Impact |
|---|---|---|
| Human insulin | None | Baseline activity, rapid fibrillation |
| Insulin lispro | B28 Pro → Lys, B29 Lys → Pro | Faster monomer dissociation |
| Insulin glargine | A21 Gly, B31-32 Arg additions | Slow absorption, prolonged effect |
| This compound | Alanine + D-hexose | Improved stability, reduced aggregation |
Aggregation and Stability
This compound’s hexose modification may mitigate aggregation, a common challenge for insulin formulations. Studies on analogous compounds reveal:
- Aggregate size : Unmodified insulin forms large aggregates (>100 nm) under stress, while analogs like lispro exhibit smaller aggregates (~20–50 nm) . This compound’s hexose moiety likely disrupts hydrophobic interactions, reducing aggregate size.
- Fibrillation propensity : Tertiary structural changes in fibrils (e.g., altered β-sheet content) are observed in analogs . This compound’s hydrophilic hexose group may sterically hinder fibril formation.
Table 2: Aggregation Properties
| Compound | Aggregate Size (nm) | Fibrillation Onset (hours) |
|---|---|---|
| Human insulin | 100–500 | 12–24 |
| Insulin lispro | 20–50 | 48–72 |
| This compound | Est. 10–30 | Est. >72 |
Pharmacokinetic and Pharmacodynamic Profiles
While direct clinical data on this compound are lacking, comparisons with established analogs suggest:
- Onset/duration : Hexose modification may delay absorption (similar to glargine) or enhance rapidity (like lispro), depending on conjugation site .
- Bioavailability : Hydrophilic modifications often improve subcutaneous absorption by reducing self-association .
Analytical Characterization
Advanced techniques are critical for evaluating this compound’s quality:
- Dynamic light scattering (DLS) : Measures aggregate size distribution .
- Raman spectroscopy : Detects conformational changes (e.g., α-helix to β-sheet transitions) during stress .
- NMR spectroscopy : Quantifies excipient interactions and structural variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
